molecular formula C17H13NO3 B2969245 N-(2-methylphenyl)-4-oxo-4H-chromene-2-carboxamide CAS No. 3845-21-4

N-(2-methylphenyl)-4-oxo-4H-chromene-2-carboxamide

Cat. No.: B2969245
CAS No.: 3845-21-4
M. Wt: 279.295
InChI Key: IUUPUVRMFSPLHC-UHFFFAOYSA-N
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Description

N-(2-methylphenyl)-4-oxo-4H-chromene-2-carboxamide: is a synthetic organic compound belonging to the class of chromene derivatives Chromenes are known for their diverse biological activities and are widely studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-methylphenyl)-4-oxo-4H-chromene-2-carboxamide typically involves the condensation of 2-methylphenylamine with 4-oxo-4H-chromene-2-carboxylic acid. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the amide bond. The reaction mixture is then heated under reflux conditions to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, and ensures consistent product quality. The use of automated systems also reduces the risk of human error and increases overall efficiency.

Chemical Reactions Analysis

Types of Reactions: N-(2-methylphenyl)-4-oxo-4H-chromene-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield alcohols or amines.

    Substitution: The aromatic ring in the compound can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation, using appropriate reagents and conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Concentrated sulfuric acid for sulfonation, nitric acid for nitration, and halogens like chlorine or bromine for halogenation.

Major Products Formed:

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Nitro, sulfo, or halogenated derivatives.

Scientific Research Applications

Chemistry: N-(2-methylphenyl)-4-oxo-4H-chromene-2-carboxamide is used as a building block in the synthesis of more complex organic molecules

Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. Its ability to interact with specific enzymes makes it a valuable tool in the study of enzyme kinetics and mechanisms.

Medicine: The compound has shown promise in preliminary studies as a potential therapeutic agent for the treatment of certain diseases. Its ability to modulate specific biological pathways makes it a candidate for drug development.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in the manufacture of high-performance polymers and coatings.

Mechanism of Action

The mechanism of action of N-(2-methylphenyl)-4-oxo-4H-chromene-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to the active site of the target enzyme, inhibiting its activity and thereby modulating the associated biological pathway. This inhibition can lead to various therapeutic effects, depending on the specific enzyme or receptor targeted.

Comparison with Similar Compounds

  • N-(2-methylphenyl)-4-oxo-4H-chromene-2-carboxylate
  • N-(2-methylphenyl)-4-oxo-4H-chromene-2-sulfonamide
  • N-(2-methylphenyl)-4-oxo-4H-chromene-2-thioamide

Comparison: While these compounds share a similar core structure, the presence of different functional groups (carboxylate, sulfonamide, thioamide) imparts distinct chemical and biological properties. N-(2-methylphenyl)-4-oxo-4H-chromene-2-carboxamide is unique in its ability to form stable amide bonds, making it particularly useful in the synthesis of complex organic molecules and as a potential therapeutic agent.

Properties

IUPAC Name

N-(2-methylphenyl)-4-oxochromene-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13NO3/c1-11-6-2-4-8-13(11)18-17(20)16-10-14(19)12-7-3-5-9-15(12)21-16/h2-10H,1H3,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUUPUVRMFSPLHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)C2=CC(=O)C3=CC=CC=C3O2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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